molecular formula C17H19N7O B5439461 N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5439461
M. Wt: 337.4 g/mol
InChI Key: VOISJZVYXHCPIE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyrazolopyrimidine, and an amine. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole and pyrazolopyrimidine rings. This could be followed by various substitution reactions to introduce the other functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The benzimidazole and pyrazolopyrimidine rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions. The amine group is a common functional group in medicinal chemistry, known for its ability to form hydrogen bonds .


Chemical Reactions Analysis

As an organic compound, this molecule could undergo a variety of chemical reactions. The amine group could be protonated or deprotonated under acidic or basic conditions, respectively. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many drugs work by binding to a specific protein in the body and altering its function. The benzimidazole and pyrazolopyrimidine rings in this compound could potentially interact with various biological targets through pi stacking interactions, while the amine group could form hydrogen bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medicinal chemistry. This could involve testing its activity against various biological targets, or modifying its structure to improve its properties .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(methoxymethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-24-17-11(9-19-24)16(22-15(23-17)10-25-2)18-8-7-14-20-12-5-3-4-6-13(12)21-14/h3-6,9H,7-8,10H2,1-2H3,(H,20,21)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOISJZVYXHCPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCC3=NC4=CC=CC=C4N3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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